Lappaconitine

Catalog No.
S532486
CAS No.
32854-75-4
M.F
C32H44N2O8
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lappaconitine

CAS Number

32854-75-4

Product Name

Lappaconitine

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate

Molecular Formula

C32H44N2O8

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1

InChI Key

NWBWCXBPKTTZNQ-QOQRDJBUSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Solubility

Soluble in DMSO

Synonyms

Lappaconitine

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Description

The exact mass of the compound Lappaconitine is 584.3098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesia in Inflammatory Pain

Specific Scientific Field:
Summary:
Experimental Procedures:
Results:

Combination with Opioids

Specific Scientific Field:
Summary:

Bromination Studies

Specific Scientific Field:
Summary:

Lappaconitine is a naturally occurring alkaloid primarily derived from various species of the Aconitum and Delphinium genera. It belongs to the class of diterpenoid alkaloids, characterized by a complex bicyclic structure that contributes to its pharmacological properties. Lappaconitine has been recognized for its antiarrhythmic and analgesic effects, making it a subject of significant interest in medicinal chemistry and pharmacology. Despite its therapeutic potential, lappaconitine exhibits poor water solubility and can cause adverse effects such as chills and allergic reactions .

That are critical for its biological activity and synthesis. Notably:

  • Oxidation: Lappaconitine can be oxidized using reagents like m-chloroperbenzoic acid, which modifies its functional groups and potentially alters its biological activity .
  • Complexation: It forms stable complexes with glycyrrhizic acid, enhancing its therapeutic efficacy. The stability constant for this complex in aqueous solution is approximately 2.0×105M12.0\times 10^5\,\text{M}^{-1} .
  • Photoinduced Reactions: Lappaconitine can engage in photoinduced electron transfer reactions, particularly with aromatic amino acids, leading to the formation of radical anions .

Lappaconitine exhibits various biological activities:

  • Antiarrhythmic Properties: It is primarily noted for its ability to stabilize cardiac rhythms, making it useful in treating arrhythmias.
  • Analgesic Effects: It has demonstrated pain-relieving properties, which are attributed to its action on sodium channels in neurons .
  • Toxicity and Side Effects: While it possesses beneficial effects, lappaconitine can also cause side effects such as chills and serious allergic reactions, necessitating careful monitoring during therapeutic use .

The synthesis of lappaconitine has been explored through several methodologies:

  • Natural Extraction: Traditionally, lappaconitine is extracted from the roots of Aconitum species.
  • Chemical Synthesis: Recent advancements include a one-pot Sonogashira coupling followed by cyclocondensation to create lappaconitine derivatives. This method allows for the efficient synthesis of hybrid compounds combining lappaconitine with other pharmacologically active structures .
  • Oxidative Cleavage: Another synthetic route involves oxidative cleavage using hypervalent iodine reagents, which modifies the alkaloid's structure to enhance its properties .

Lappaconitine's applications are primarily in the medical field:

  • Cardiovascular Treatments: It is used in formulations aimed at managing cardiac arrhythmias.
  • Pain Management: Its analgesic properties make it a candidate for pain relief therapies.
  • Research: Ongoing studies explore its potential in developing new therapeutic agents by modifying its structure to improve efficacy and reduce side effects .

Research on lappaconitine interactions reveals significant insights into its pharmacodynamics:

  • Complex Formation: Studies indicate that lappaconitine forms stable complexes with glycyrrhizic acid, which may enhance its therapeutic effects while modulating side effects .
  • Reactivity with Amino Acids: Lappaconitine interacts with amino acids at sodium channel sites, influencing its antiarrhythmic action and providing insights into potential drug interactions .

Several compounds share structural or functional similarities with lappaconitine. Here are some notable examples:

Compound NameSourceBiological ActivityUnique Features
AconitineAconitum speciesAntiarrhythmicMore potent but higher toxicity than lappaconitine
DelphinineDelphinium speciesAnalgesicExhibits similar analgesic properties but differs in structure
MesaconitineAconitum speciesAnalgesicSimilar mechanism of action but less researched
HigenamineNandina domesticaBronchodilatorDifferent primary application but shares structural features

Lappaconitine's uniqueness lies in its specific interaction profile and balance between efficacy and toxicity compared to these similar compounds. Its complex formation with glycyrrhizic acid further distinguishes it as a compound with enhanced therapeutic potential while mitigating adverse effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

584.30976637 g/mol

Monoisotopic Mass

584.30976637 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y4M5974F7Z

Wikipedia

Lappaconitine

Dates

Modify: 2024-04-15
1: Gong QA, Li M. [Effect of Lappaconitine on Postoperative Pain and Serum Complement 3 and 4 Levels of Cancer Patients Undergoing Rectum Surgery]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2015 Jun;35(6):668-72. Chinese. PubMed PMID: 26242116.
2: Bryzgalov AO, Romanov VE, Tolstikova TG, Shults EE. Lappaconitine: influence of halogen substituent on the antiarrhythmic activity. Cardiovasc Hematol Agents Med Chem. 2013 Sep;11(3):211-7. PubMed PMID: 23763697.
3: Zhu XC, Ge CT, Wang P, Zhang JL, Yu YY, Fu CY. Analgesic effects of lappaconitine in leukemia bone pain in a mouse model. PeerJ. 2015 May 7;3:e936. doi: 10.7717/peerj.936. eCollection 2015. PubMed PMID: 26019998; PubMed Central PMCID: PMC4435501.
4: Yang S, Zhang H, Beier RC, Sun F, Cao X, Shen J, Wang Z, Zhang S. Comparative metabolism of Lappaconitine in rat and human liver microsomes and in vivo of rat using ultra high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry. J Pharm Biomed Anal. 2015 Jun 10;110:1-11. doi: 10.1016/j.jpba.2015.02.048. Epub 2015 Mar 6. PubMed PMID: 25796978.
5: Wang Q, Li ZJ, Sun L, Gao LY, Li MH, Hao JJ, Zhang X, Sun YM. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS. Yao Xue Xue Bao. 2011 Apr;46(4):432-7. PubMed PMID: 21748973.
6: Sheng LH, Xu M, Xu LQ, Xiong F. [Cytotoxic effect of lappaconitine on non-small cell lung cancer in vitro and its molecular mechanism]. Zhong Yao Cai. 2014 May;37(5):840-3. Chinese. PubMed PMID: 25335293.
7: Sun W, Saldaña MDA, Zhao Y, Wu L, Dong T, Jin Y, Zhang J. Hydrophobic lappaconitine loaded into iota-carrageenan by one step self-assembly. Carbohydr Polym. 2016 Feb 10;137:231-238. doi: 10.1016/j.carbpol.2015.10.060. Epub 2015 Oct 17. PubMed PMID: 26686125.
8: Xu H, Zhong H, Liu M, Xu C, Gao Y. Lappaconitine-loaded microspheres for parenteral sustained release: effects of formulation variables and in vitro characterization. Pharmazie. 2011 Sep;66(9):654-61. PubMed PMID: 22026119.
9: Sun W, Saldaña MD, Fan L, Zhao Y, Dong T, Jin Y, Zhang J. Sulfated polysaccharide heparin used as carrier to load hydrophobic lappaconitine. Int J Biol Macromol. 2016 Mar;84:275-80. doi: 10.1016/j.ijbiomac.2015.12.032. Epub 2015 Dec 17. PubMed PMID: 26706841.
10: Polyakov NE, Simaeva OA, Taraban MB, Leshina TV, Konovalova TA, Kispert LD, Nikitina IA, Pankrushina NA, Tkachev AV. CIDNP and EPR study of phototransformation of lappaconitine derivatives in solution. J Phys Chem B. 2010 Apr 8;114(13):4646-51. doi: 10.1021/jp909166r. PubMed PMID: 20232876.
11: Kintsurashvili L. [CHROMATOSPECTROPHOTOMETRIC METHOD OF QUANTITATIVE ANALYSIS OF LAPPACONITINE IN THE UNDERGROUND PARTS OF ACONITUM ORIENTALE MILL, GROWING IN GEORGIA]. Georgian Med News. 2016 May;(254):103-6. Russian. PubMed PMID: 27348177.
12: Xie FM, Wang HC, Li JH, Shu HL, Jiang JR, Chang JP, Hsieh YY. Studies on the metabolism of lappaconitine in humans. Identification of the metabolites of lappaconitine in human urine by high performance liquid chromatography. Biomed Chromatogr. 1990 Jan;4(1):43-6. PubMed PMID: 2310842.
13: Zhou M, Li Y, Liu C, Ma Y, Mi J, Wang S. Simultaneous determination of lappaconitine hydrobromide and isopropiram fumarate in rabbit plasma by capillary electrophoresis with electrochemiluminescence detection. Electrophoresis. 2012 Aug;33(16):2577-83. doi: 10.1002/elps.201100630. PubMed PMID: 22899266.
14: Ono M, Satoh T. Pharmacological studies of lappaconitine. Analgesic activities. Arzneimittelforschung. 1988 Jul;38(7):892-5. PubMed PMID: 3207434.
15: Han M, Zhong YW, Li XP, Wu Z, Liang WQ, Gao JQ. [Influence of different penetration enhancers on Lappaconitine transcutaneous permeation]. Zhongguo Zhong Yao Za Zhi. 2008 Jun;33(11):1252-5. Chinese. PubMed PMID: 18831198.
16: Chen MG, Wang QH, Lin W. [Clinical study in epidural injection with lappaconitine compound for post-operative analgesia]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 1996 Sep;16(9):525-8. Chinese. PubMed PMID: 9772598.
17: Sun W, Wang Y, Zhang J, Yu K. X-ray structure analysis of lappaconitine. Nat Prod Res. 2009;23(10):960-2. doi: 10.1080/14786410902975616. PubMed PMID: 19521910.
18: Erlikh AD. [The Study of Evidence Base for the Use of Lappaconitine Hydrobromide in Patients With Atrial Fibrillation]. Kardiologiia. 2016 Mar;56(3):48-53. Russian. PubMed PMID: 28294889.
19: Wright SN. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine. Mol Pharmacol. 2001 Feb;59(2):183-92. PubMed PMID: 11160852.
20: Ono M, Satoh T. Pharmacological studies of lappaconitine: supraspinal-spinal interaction in antinociception. Arch Int Pharmacodyn Ther. 1991 Jan-Feb;309:32-41. PubMed PMID: 1888228.

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